The compound is classified as a quinoline derivative and falls under the category of heterocyclic compounds. Quinoline derivatives are significant in pharmaceutical chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 6,7-dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves several steps:
The synthesis can be complex and may yield various byproducts, necessitating purification steps such as chromatography or crystallization.
The molecular structure of 6,7-dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester features:
6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions:
These reactions are critical for developing new derivatives with improved efficacy in medicinal applications.
The mechanism of action for 6,7-dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves:
Research into its precise molecular targets is ongoing, highlighting its importance in drug development.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 277.27 g/mol |
Density | |
Boiling Point | |
pKa | Approximately |
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications.
6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several scientific applications:
6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a crystalline solid organic compound belonging to the 4-quinolone family. Its core structure consists of a quinoline ring system substituted with two methoxy groups at positions 6 and 7, a keto group at position 4, and an ethyl ester moiety at position 3. The conjugated system across the quinoline scaffold contributes to its planar configuration, while the hydrogen-bond donor at N1 and acceptors at C4=O and ester carbonyl enable molecular interactions [5].
Table 1: Systematic Nomenclature and Identifiers
Designation Type | Value |
---|---|
IUPAC Name | Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
CAS Registry Number | 120372-85-2 |
Molecular Formula | C₁₄H₁₅NO₅ |
Other Chemical Names | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester; Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate |
SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)OC |
InChIKey | LMEHZFXGGDLYMH-UHFFFAOYSA-N |
The compound's molecular weight is 277.27 g/mol, with the ethyl ester functionality enhancing its lipid solubility compared to carboxylic acid analogs. Tautomerism occurs between the 4-oxo (lactam) and 4-hydroxy (lactim) forms, though the lactam form predominates in solid state and neutral solutions [3] [5].
Quinoline-3-carboxylate derivatives emerged as structurally optimized successors to early quinolone antibiotics. The foundational compound, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), discovered in 1962, demonstrated limited antibacterial efficacy but established the essential pharmacophore: a nitrogen-containing bicyclic ring, C3/C4 keto-acid system, and N1 substitution [7].
Significant advancements occurred through strategic substitutions:
Table 2: Evolution of Key Quinoline-3-carboxylate Derivatives
Generation | Representative Compound | Key Structural Features | Limitations Addressed |
---|---|---|---|
First (1960s) | Nalidixic acid | N1-ethyl, unsubstituted C6/C7 | Narrow spectrum, poor bioavailability |
Second (1980s) | Ciprofloxacin | C6-fluoro, C7-piperazinyl | Expanded Gram-negative coverage |
Methoxy-Substituted | 6,7-Dimethoxy derivatives | C6/C7-dimethoxy, C3-ethyl ester | Enhanced mycobacterial activity, reduced toxicity |
This scaffold exemplifies strategic molecular design in heterocyclic chemistry. The 6,7-dimethoxy groups confer distinctive electronic and steric properties:
In drug discovery, it serves as:
Table 3: Physicochemical Properties
Property | Value | Method |
---|---|---|
Boiling Point | 425.1 ± 45.0 °C | Predicted |
Density | 1.247 ± 0.06 g/cm³ | Predicted |
pKa | 1.63 ± 0.70 | Predicted |
LogP | 1.72 | Experimental |
Molecular Surface Area | 77.62 Ų | Calculated |
Global suppliers (e.g., Cheng Du Micxy Chemical, Suzhou Medinoah) list this compound for research use, underscoring its role in medicinal chemistry workflows. Current investigations focus on hybrid molecules where the dimethoxyquinoline core conjugates with azoles or triazines to overcome antimicrobial resistance [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: